![molecular formula C5H7N3O B2486980 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde CAS No. 1909312-88-4](/img/structure/B2486980.png)
2-ethyl-2H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
2-ethyl-2H-1,2,3-triazole-4-carbaldehyde (ETCA) is a chemical compound that belongs to the class of 1,2,3-triazoles. It is widely used in scientific research applications due to its unique chemical properties. ETCA is a versatile building block that can be used to synthesize a variety of compounds.
Scientific Research Applications
Drug Discovery
1,2,3-triazoles are used in drug discovery due to their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis due to their high chemical stability and aromatic character . They can act as a bridge, connecting different functional groups and enabling the synthesis of complex organic molecules .
Polymer Chemistry
In polymer chemistry, 1,2,3-triazoles can be used as a linking unit to create polymers with unique properties . Their high chemical stability and aromatic character make them ideal for this purpose .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry, where they can act as a scaffold for the construction of larger molecular structures . Their ability to form hydrogen bonds can be exploited to create supramolecular assemblies .
Bioconjugation
1,2,3-triazoles can be used in bioconjugation, a process where two biomolecules are chemically joined together . This can be useful in the development of new drugs or in the study of biological systems .
Chemical Biology
In chemical biology, 1,2,3-triazoles can be used as a probe to study biological systems . Their high chemical stability and ability to form hydrogen bonds can be useful in this context .
Fluorescent Imaging
1,2,3-triazoles can be used in fluorescent imaging, where they can act as a fluorophore . This can be useful in the study of biological systems .
Materials Science
In materials science, 1,2,3-triazoles can be used in the creation of new materials with unique properties . Their high chemical stability and aromatic character can be beneficial in this context .
Mechanism of Action
1,2,3-Triazoles are a class of heterocyclic compounds that have been studied for their potential biological activities . They are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
The synthesis of 1,2,3-triazoles often involves a 1,3-dipolar cycloaddition reaction , and the properties of the resulting compounds can be influenced by the substituents attached to the triazole ring .
properties
IUPAC Name |
2-ethyltriazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-2-8-6-3-5(4-9)7-8/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKVASCVYNKXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1909312-88-4 |
Source
|
Record name | 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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